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Compound of Interest

Compound Name:
7-Iodo-2H-benzo[b][1,4]oxazin-

3(4H)-one

Cat. No.: B1399406 Get Quote

An In-depth Technical Guide to the Physical Properties of 7-Iodo-2H-benzo[b][1][2]oxazin-

3(4H)-one

Foreword: A Note on Characterization
As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to

provide a framework for understanding and validating that data. The following guide on the

physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is structured to be a self-

validating system. For a molecule like this, which serves as a crucial building block in medicinal

chemistry, rigorous and reproducible characterization is paramount. This document outlines not

just the "what" but the "why" and "how" of determining its physical properties, ensuring that

researchers, scientists, and drug development professionals can confidently utilize this

compound in their workflows.

Introduction: The Benzoxazinone Scaffold and the
Significance of the 7-Iodo Moiety
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry,

forming the backbone of compounds with a wide array of biological activities, including

anticancer, antibacterial, and anticonvulsant properties.[3][4] Its rigid, bicyclic structure provides

a stable platform for introducing diverse functional groups to modulate pharmacological activity.
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This guide focuses on the 7-iodo substituted variant, 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-

one. The introduction of an iodine atom at the 7-position is of strategic importance for several

reasons:

Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and

directional non-covalent interaction that is increasingly exploited in rational drug design to

enhance binding affinity and selectivity to biological targets.

Synthetic Handle: It is an invaluable synthetic handle, readily participating in a variety of

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig), allowing for the facile construction of more complex molecular architectures.

Pharmacokinetic Modulation: The heavy iodine atom significantly increases the molecule's

lipophilicity and molecular weight, which can profoundly influence its absorption, distribution,

metabolism, and excretion (ADME) profile.

A thorough understanding of the fundamental physical properties of this key intermediate is

therefore not merely academic; it is a critical prerequisite for its effective use in synthesis,

formulation, and biological screening.

Core Physicochemical Data
The fundamental physicochemical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are

summarized below. This data is essential for laboratory handling, reaction setup, and

computational modeling.
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Property Value Source

IUPAC Name
7-Iodo-2H-1,4-benzoxazin-

3(4H)-one
-

CAS Number 874840-87-6 [5][6]

Molecular Formula C₈H₆INO₂ [2][6]

Molecular Weight 275.04 g/mol [2][6]

Appearance Off-white to light yellow solid Inferred

Melting Point

Not publicly available; requires

experimental determination

(see Section 3.1)

-

Solubility

Not publicly available; requires

experimental determination

(see Section 3.2)

-

Storage Conditions
2-8°C, sealed in dry, keep in

dark place
[6]

Experimental Determination of Physical Properties
The following sections detail robust, field-proven methodologies for the experimental

characterization of the key physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.

Melting Point Analysis via Differential Scanning
Calorimetry (DSC)
Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers

superior accuracy and insight. It measures the difference in heat flow required to increase the

temperature of a sample and a reference. This method not only yields a precise melting point

(Tₘ), observed as an endothermic peak, but the shape and area of the peak can provide

qualitative information about purity. A sharp, well-defined peak is indicative of a highly pure

compound.

Protocol for DSC Analysis:
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Sample Preparation: Accurately weigh 1-3 mg of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one

into an aluminum DSC pan.

Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC

cell.

Thermal Program:

Equilibrate the cell at 25°C.

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above

the expected melting point (e.g., 250°C). The parent compound, 2H-1,4-Benzoxazin-

3(4H)-one, melts at 173-175°C, providing a useful reference range.[7]

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram

is recorded as the melting point.

Experimental Workflow: DSC Analysis

Start Prepare Sample
(1-3 mg in Al pan) Hermetically Seal Pan Load Sample & Ref

into DSC Cell
Set Thermal Program
(e.g., 10°C/min ramp)

Run Analysis
(under N2 purge) Analyze Thermogram Determine Tₘ

(Peak Onset)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment by the Shake-Flask Method
Expertise & Rationale: Solubility is a critical parameter for drug development, influencing

everything from reaction kinetics to bioavailability. A standardized method like the OECD

Guideline 105 (Water Solubility) shake-flask method is essential for generating reliable and

comparable data. The choice of solvents should reflect potential applications: DMSO for stock
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solutions, buffered aqueous solutions (e.g., PBS pH 7.4) to simulate physiological conditions,

and common organic solvents (e.g., methanol, acetonitrile, dichloromethane) for synthetic

chemistry. The parent compound's solubility in methanol (25 mg/mL) suggests that this is a

good starting solvent for characterization.[7]

Protocol for Solubility Determination:

Preparation: Add an excess amount of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one to a known

volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24

hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be made.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10

minutes) to pellet the undissolved solid.

Sampling: Carefully withdraw a known volume of the clear supernatant.

Quantification: Dilute the supernatant and determine the concentration of the dissolved

compound using a validated analytical method, such as UV-Vis spectroscopy (after

determining λₘₐₓ and generating a standard curve) or HPLC.

Calculation: Express the solubility in units such as mg/mL or µM.

Experimental Workflow: Solubility Assessment

Start Prepare Suspension
(Excess solid in solvent)

Equilibrate
(Shake at 25°C, 24h)

Centrifuge to
Separate Phases Sample Supernatant Analyze Concentration

(e.g., HPLC, UV-Vis)
Calculate Solubility

(mg/mL)

Click to download full resolution via product page

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Spectroscopic and Spectrometric Characterization
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Structural confirmation and purity assessment are non-negotiable. The combination of NMR,

HRMS, and FTIR provides an unambiguous structural fingerprint of the molecule. While

specific spectral data for this compound is not widely published, the expected data based on its

structure and related analogs are presented below.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: ¹H and ¹³C NMR are the cornerstones of structural elucidation in organic

chemistry. ¹H NMR provides information on the number, environment, and connectivity of

protons, while ¹³C NMR reveals the carbon skeleton. For 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-

one, we expect to see distinct signals for the methylene protons (-O-CH₂-), the amide proton (-

NH-), and the three aromatic protons on the iodinated ring. The coupling patterns of the

aromatic protons are particularly diagnostic for confirming the 7-iodo substitution pattern.

Expected Spectral Data (in DMSO-d₆):

¹H NMR
Expected Shift
(δ, ppm)

Multiplicity Integration Assignment

Amide ~10.8 broad singlet 1H -NH-

Aromatic ~7.5 d 1H H-6

Aromatic ~7.4 s 1H H-8

Aromatic ~6.9 d 1H H-5

Methylene ~4.6 s 2H -O-CH₂-
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¹³C NMR Expected Shift (δ, ppm) Assignment

Carbonyl ~165 C=O

Aromatic ~144 C-O

Aromatic ~135 C-N

Aromatic ~130 C-H

Aromatic ~125 C-H

Aromatic ~118 C-H

Aromatic ~85 C-I

Methylene ~67 -O-CH₂-

High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for

the unambiguous determination of a compound's elemental formula. This is the definitive

method for confirming that the correct atoms are present in the correct numbers, validating the

molecular formula of C₈H₆INO₂.

Calculated Exact Mass [M+H]⁺: 275.9516

Methodology: Electrospray ionization (ESI) in positive ion mode is the standard technique for

this type of molecule. The instrument's high resolving power will differentiate the target ion

from any potential impurities with near-identical nominal masses.

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional

groups within a molecule. For this benzoxazinone, the most characteristic vibrations will be

from the N-H bond, the lactam C=O bond, and the C-O ether linkage.

Expected Characteristic Peaks:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200 N-H Stretch Amide

~1680 C=O Stretch Lactam (Amide I)

~1250 C-O Stretch Aryl Ether

Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity and purity of the compound.

Storage: The compound should be stored at refrigerated temperatures (2-8°C) to minimize

degradation over time.[6] The container must be tightly sealed and stored in a dry

environment, as the lactam functionality could be susceptible to hydrolysis.[6] Storing in a

dark place or an amber vial is crucial to prevent potential photodecomposition, a known

degradation pathway for halogenated aromatic compounds.[6]

Safety: Based on available safety data, this compound is classified as harmful if swallowed

or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory

irritation. Therefore, appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, must be worn at all times. All handling should be performed in

a well-ventilated fume hood.

Conclusion
7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a high-value chemical intermediate with significant

potential in drug discovery and synthetic chemistry. The physical properties and

characterization methodologies detailed in this guide provide the necessary foundation for its

confident and effective use. Adherence to the described protocols for determining properties

like melting point and solubility, and for confirming structural identity via spectroscopic methods,

will ensure data integrity and reproducibility, accelerating the pace of research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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